(R)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid
CAS No.: 138812-70-1
Cat. No.: VC21549774
Molecular Formula: C18H19NO4
Molecular Weight: 313.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138812-70-1 |
|---|---|
| Molecular Formula | C18H19NO4 |
| Molecular Weight | 313.3 g/mol |
| IUPAC Name | (2R)-4-phenyl-2-(phenylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C18H19NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m1/s1 |
| Standard InChI Key | GUWSQYJXSRIJCI-MRXNPFEDSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
| SMILES | C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
(R)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid is an amino acid derivative characterized by a phenylbutanoic acid backbone with a benzyloxycarbonyl (Cbz) protecting group attached to the amino functional group. The compound features a distinct R-configuration at the alpha carbon, which significantly influences its biological activity and chemical properties. The presence of the benzyloxycarbonyl group enhances the compound's stability and solubility, making it particularly valuable in medicinal chemistry and pharmaceutical research applications. The compound contains both hydrophobic and hydrophilic moieties, contributing to its versatile interaction capabilities in biological systems.
The molecular structure comprises several key functional groups that define its chemical behavior: the carboxylic acid group (-COOH), the protected amino group (NH-Cbz), and the phenyl ring connected through an ethyl chain. These structural elements allow the compound to participate in various chemical reactions and biological interactions, particularly in protein and enzyme studies. The stereochemistry at the alpha carbon position (R-configuration) is critical for its biological recognition and activity.
Physical and Chemical Properties
The compound possesses distinct physical and chemical properties that are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 138812-70-1 |
| Molecular Formula | C18H19NO4 |
| Molecular Weight | 313.3 g/mol |
| IUPAC Name | (2R)-4-phenyl-2-(phenylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C18H19NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m1/s1 |
| Standard InChIKey | GUWSQYJXSRIJCI-MRXNPFEDSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CCC@HNC(=O)OCC2=CC=CC=C2 |
| Physical Appearance | White solid |
| Melting Point | 116-118°C |
The compound is characterized by its stability under standard laboratory conditions and its solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform. The presence of both hydrophobic (phenyl groups) and hydrophilic (carboxylic acid) moieties contributes to its amphiphilic nature.
Spectroscopic Characteristics
The spectroscopic data for (R)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid provides valuable information for its identification and structural confirmation:
Nuclear Magnetic Resonance (NMR) Data
The 1H NMR spectrum (300 MHz, CDCl3) shows characteristic signals at δ 7.53–7.00 (m, 10H), 5.40–5.24 (m, 1H), 5.09 (s, 2H), 4.39–4.13 (m, 1H), 3.10–2.80 (m, 2H), and 2.72–2.44 (m, 2H) . The 13C NMR spectrum (75 MHz, CDCl3) reveals signals at δ 176.54, 155.71, 137.30, and 136.34, among others, confirming the presence of carbonyl carbons and aromatic rings . These spectroscopic characteristics provide definitive structural confirmation of the compound.
Synthesis Methods
Multiple synthetic approaches have been developed for the preparation of (R)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid, each with specific advantages depending on the intended application and scale of production.
Arndt-Eistert Homologation
A notable method for synthesizing this compound is through the Arndt-Eistert homologation sequence, which involves:
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Conversion of alpha-amino acids to their corresponding diazoketones
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Wolff rearrangement of the diazoketones
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Subsequent formation of the desired beta-amino acid derivatives
The continuous flow synthesis approach, as described in the Royal Society of Chemistry supplementary information, offers advantages of improved efficiency, higher yields, and enhanced safety compared to traditional batch processes . This method is particularly valuable for scale-up and industrial applications.
Peptide Coupling Reactions
Alternative synthetic routes involve peptide coupling reactions, utilizing protecting group strategies to facilitate the synthesis of this complex molecule. These methods typically employ:
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Protection of the amino group with benzyloxycarbonyl chloride
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Coupling reactions to form the required carbon framework
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Selective deprotection steps to yield the final product
These synthetic approaches highlight the versatility in preparing (R)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid while allowing for modifications that can enhance its pharmacological properties or adapt it for specific research applications.
Research Applications
(R)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid serves multiple functions in various research domains, contributing to advancements in both fundamental science and applied research.
Biochemical Research Tools
In biochemical studies, the compound is utilized as a probe for investigating:
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Amino acid metabolism pathways
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Protein-protein interactions
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Enzyme kinetics and inhibition mechanisms
The unique structural features of (R)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid make it particularly valuable for studying biological processes related to amino acid biochemistry and protein function.
Medicinal Chemistry Applications
In medicinal chemistry, the compound serves as:
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A building block for the synthesis of more complex bioactive molecules
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A scaffold for the development of targeted therapeutic agents
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A reference compound for structure-activity relationship studies
These applications highlight the versatility of (R)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid in advancing drug discovery efforts across multiple therapeutic areas.
Synthetic Intermediate
As a synthetic intermediate, the compound plays a crucial role in:
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Preparation of peptidomimetics and peptide analogs
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Synthesis of enzyme inhibitors
The protected amino acid functionality makes it particularly valuable in sequential synthetic processes where selective reactivity is required.
Comparative Analysis with Related Compounds
Understanding the relationship between (R)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid and structurally similar compounds provides valuable insights into its unique properties and potential applications.
Structural Analogs Comparison
The following table compares key features of (R)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid with related compounds:
This comparative analysis demonstrates the unique position of (R)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid within its chemical class, particularly regarding its enhanced stability and potential therapeutic applications.
Enantiomeric Comparison
The specific optical rotation for the compound has been reported as [α]D20 -32.0 (c 1.20, CHCl3) , which is consistent with the R-configuration. This stereochemical feature is critical for its biological recognition and interaction with stereoselective enzymes and receptors. The enantiomeric counterpart would exhibit different biological properties and interactions, highlighting the importance of stereochemical purity in research and pharmaceutical applications.
Future Research Directions
Based on the current understanding of (R)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid, several promising research directions emerge:
Therapeutic Development
Further investigation into the anti-inflammatory properties could lead to the development of novel therapeutic agents for inflammatory conditions. Structure-activity relationship studies could identify optimized derivatives with enhanced efficacy and improved pharmacokinetic properties.
Antimicrobial Research
The potential for derivatives of this compound to serve as antibiotic potentiators warrants further exploration, particularly in addressing the growing challenge of antimicrobial resistance . Systematic modification of the core structure could yield compounds with enhanced ability to overcome bacterial resistance mechanisms.
Synthetic Methodology Advancement
Continued refinement of synthetic approaches, particularly in continuous flow chemistry, could improve efficiency, yield, and scalability of production, making the compound more accessible for research and potential commercial applications .
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